molecular formula C31H46O4 B1243603 Fomlactone C

Fomlactone C

Cat. No. B1243603
M. Wt: 482.7 g/mol
InChI Key: VPIOXKWGAMMTTQ-UMYVNZHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fomlactone C is a natural product found in Rhodofomes cajanderi and Fomitopsis officinalis with data available.

Scientific Research Applications

Novel Triterpene Sactones from Fomes Cajanderi

Fomlactone C, a novel triterpene sactone, was isolated from the fungus Fomes cajanderi. Identified through extensive spectroscopic analysis, fomlactone C's structure was elucidated and confirmed by X-ray diffraction analysis, contributing to our understanding of fungal biochemistry and the diversity of natural compounds (Jian He et al., 2003).

Isolation and Structural Analysis in Fomes Officinalis

Further research into Fomes officinalis, another fungal species, led to the isolation of fomlactone C along with other triterpenes. Advanced spectroscopic techniques played a pivotal role in determining the chemical structures of these compounds, highlighting their significance in natural product chemistry and potential therapeutic applications (Xia Wu et al., 2009).

properties

Product Name

Fomlactone C

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

(1S,3'S,4'S,5R,10S,13R,15S,17R,18R,21R)-1,3',4',6,6,10,17,21-octamethylspiro[14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicos-2(11)-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C31H46O4/c1-17-16-31(19(3)18(2)26(33)35-31)34-25-15-22-21(29(7)14-11-20(17)30(25,29)8)9-10-23-27(4,5)24(32)12-13-28(22,23)6/h17-20,23,25H,9-16H2,1-8H3/t17-,18+,19+,20-,23+,25-,28-,29+,30+,31+/m1/s1

InChI Key

VPIOXKWGAMMTTQ-UMYVNZHNSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]([C@@H](C(=O)O2)C)C)O[C@@H]3CC4=C(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)[C@]6([C@]3([C@@H]1CC6)C)C

Canonical SMILES

CC1CC2(C(C(C(=O)O2)C)C)OC3CC4=C(CCC5C4(CCC(=O)C5(C)C)C)C6(C3(C1CC6)C)C

synonyms

fomlactone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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